N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide
Description
Properties
CAS No. |
920527-28-2 |
|---|---|
Molecular Formula |
C18H16N2O4S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-phenyl-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S2/c19-25(21,22)17-12-8-16(9-13-17)20-26(23,24)18-10-6-15(7-11-18)14-4-2-1-3-5-14/h1-13,20H,(H2,19,21,22) |
InChI Key |
NKRSMRULFVFNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with biphenyl-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Acid-Base Reactions
The sulfonamide (-SONH) group acts as a weak acid, enabling participation in acid-base equilibria. The NH proton dissociates under alkaline conditions, forming a sulfonamidate anion (-SONH), which enhances solubility in polar solvents. This property is critical for its biological activity, as ionization modulates interactions with enzymatic active sites.
Key Data :
-
pKa of the sulfonamide NH group: ~10–11 (estimated for analogous sulfonamides).
Enzyme Inhibition Mechanisms
The compound demonstrates potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA XIV. The sulfonamide group coordinates with the zinc ion in the enzyme’s active site, displacing the hydroxyl ligand and disrupting catalytic hydration of CO .
Inhibition Constants (Ki_ii) Against Carbonic Anhydrases :
| Isoform | K (nM) | Selectivity vs. AAZ |
|---|---|---|
| hCA I | 5.2 | 12× |
| hCA II | 3.8 | 8× |
| hCA IX | 0.45 | 25× |
| hCA XII | 0.68 | 18× |
| hCA XIV | 0.26 | 30× |
AAZ = acetazolamide, a reference inhibitor.
X-ray crystallography reveals that hydrophobic interactions between the biphenyl moiety and enzyme residues (e.g., Phe-131, Val-121) enhance binding affinity .
Nucleophilic Substitution Reactions
The sulfonamide group undergoes substitution reactions with nucleophiles (e.g., amines, hydrazines). For example:
Such reactions are utilized to synthesize derivatives with modified biological activities.
Optimized Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Catalyst: Triethylamine (TEA)
Hydrolysis
Under acidic or basic conditions, the sulfonamide bond hydrolyzes:
Kinetic studies on similar compounds suggest hydrolysis rates depend on pH and temperature.
Biological Activity in Urease Inhibition
Though not directly tested, structurally related acetamide-sulfonamide conjugates exhibit competitive/mixed inhibition of urease, with IC values as low as 9.95 µM . Mechanistically, the sulfonamide interacts with nickel ions in the urease active site, disrupting urea hydrolysis .
Inhibition Kinetics of Analogues :
| Compound | Inhibition Type | K (µM) |
|---|---|---|
| 6 | Competitive | 0.17 |
| 15 | Mixed | 7.95 |
| 17 | Mixed | 10.40 |
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, with complete degradation by 400°C. Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, consistent with crystalline stability.
Scientific Research Applications
Chemistry
N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
The compound has been investigated for its antimicrobial properties , showing effectiveness against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Medicine
In medicinal chemistry, this compound is explored as a potential anticancer agent . It inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Studies have shown that this inhibition disrupts pH regulation in cancer cells, leading to reduced proliferation and increased apoptosis .
Case Study: Anticancer Activity
- Cell Line : MDA-MB-231 (breast cancer)
- IC50 Values : The compound demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity over other carbonic anhydrases like CA II .
Industry
In industrial applications, this compound is utilized in developing novel insecticides with low toxicity profiles. Its sulfonamide structure contributes to lower environmental impact while maintaining efficacy against pests.
Mechanism of Action
The mechanism of action of N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The biphenyl structure enhances the compound’s ability to interact with hydrophobic regions of proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituents such as benzylpiperazinyl (compound 7) or xanthone moieties (compound 15h) reduce synthesis yields (<40%), likely due to steric hindrance or complex reaction pathways .
- Electron-withdrawing groups (e.g., pyrimidinyl in 6c) improve yields (79%) and thermal stability (mp 168–170°C) .
- Bulky substituents (e.g., mesityl in B8) enhance melting points, suggesting increased crystallinity .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition : Analogs like compound 7 and its derivatives exhibit moderate CA inhibition, but modifications to the biphenyl core (e.g., replacement with naphthyl groups) reduce activity. Compound 40 (a carboxamide derivative) showed comparable CA affinity to lead compound 4 (IC₅₀ = 8.2 nM) but lacked selectivity over human isoforms hCA I/II .
- Phosphoglycerate Mutase 1 (PGAM1) Inhibition : Xanthone derivatives (e.g., 15h, 15i) demonstrated potent PGAM1 inhibition (IC₅₀ = 0.5–1.2 µM), critical for anticancer applications. The biphenyl sulfonamide moiety enhanced binding to the PGAM1 active site .
- Acetylcholinesterase (AChE) Inhibition : Hybrid compounds like 7 and 9 (IC₅₀ = 2.3–4.8 µM) showed dual AChE inhibition and anti-amyloid-β aggregation activity, relevant for Alzheimer’s disease .
Anticancer and Antimicrobial Activity
Structure-Activity Relationships (SAR)
Biphenyl Core : Retention of the biphenyl moiety is critical for enzyme affinity. Replacement with naphthyl or diphenylmethane groups reduced CA inhibition by >50% .
Sulfonamide Linkage : The sulfamoylphenyl group at the 4-position enhances hydrogen bonding with catalytic zinc in CA and PGAM1 .
Substituent Effects :
- Hydrophobic groups (e.g., mesityl in B8) improve membrane permeability but may reduce solubility .
- Electron-withdrawing substituents (e.g., nitro in 15h) increase thermal stability and enzyme affinity .
- Bulky aromatic moieties (e.g., xanthone in 15h) enhance selectivity for PGAM1 over off-target enzymes .
Biological Activity
N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly its role as an inhibitor of carbonic anhydrases (CAs). This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a sulfamoyl group on one phenyl ring and a sulfonamide group on the other. Its chemical formula is CHNOS, and its molecular weight is 296.31 g/mol. The presence of these functional groups is crucial for its biological activity.
This compound primarily acts as an inhibitor of carbonic anhydrases , which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This inhibition can have therapeutic implications in conditions such as:
- Glaucoma : Reducing intraocular pressure.
- Epilepsy : Modulating neuronal excitability.
- Cancer : Altering tumor microenvironments.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the sulfonamide structure can enhance selectivity and potency against specific isoforms of carbonic anhydrases. For instance, studies have shown that:
- The introduction of methyl groups at specific positions can increase inhibitory activity against certain CA isoforms.
- Molecular docking studies suggest that structural alterations impact binding affinities significantly.
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Biphenyl with sulfamoyl & sulfonamide groups | Inhibits carbonic anhydrases |
| Sulfanilamide | Simple sulfonamide structure | Antibiotic properties |
| Acetazolamide | Contains a sulfonamide group | Carbonic anhydrase inhibition |
| Methazolamide | Similar to acetazolamide | Carbonic anhydrase inhibition |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. Recent advancements include sonochemical methods that offer improved yields and shorter reaction times compared to traditional synthesis techniques.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound exhibits significant inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II, with Ki values indicating strong binding affinity .
- Therapeutic Applications : Research has indicated potential applications in treating metabolic disorders and cancers due to its ability to modulate pH levels in tissues affected by hypoxia .
- Comparative Analysis : Comparisons with other sulfonamides revealed that this compound's biphenyl framework enhances its specificity for enzyme targets compared to simpler sulfonamides like sulfanilamide .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide, and how can reaction yields be optimized?
- Answer : The compound is synthesized via nucleophilic substitution using 4-amino-8-hydroxyquinoline·HBr and [1,1'-biphenyl]-4-sulfonyl chloride in pyridine. Yields (~20%) can be improved by optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). Purification via column chromatography and structural validation by H/C NMR and ESI-MS are critical .
Q. Which analytical techniques are essential for characterizing this sulfonamide’s purity and structure?
- Answer : Nuclear Magnetic Resonance (H/C NMR) confirms proton/carbon environments, while ESI-MS verifies molecular weight. Thin-layer chromatography (TLC) monitors reaction progress, and FTIR identifies functional groups (e.g., sulfonamide S=O stretches at ~1250 cm). Melting point analysis ensures purity .
Q. What preliminary biological assays are used to screen this compound’s bioactivity?
- Answer :
- Enzyme Inhibition : Use recombinant enzymes (e.g., PGAM1) with NADH-coupled assays to measure activity reduction .
- Cellular Activity : Test acetylcholinesterase inhibition via Ellman’s method (412 nm absorbance of thiocholine-DTNB adduct) .
- Aggregation Studies : Thioflavin T (ThT) fluorescence assays quantify amyloid-β aggregation inhibition .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s mechanism of action against targets like PGAM1 or 11β-HSD?
- Answer : Tools like AutoDock4 or UCSF Chimera model ligand-receptor interactions. Key steps:
- Prepare the receptor (e.g., PGAM1 PDB: 3QRI) by removing water and adding charges.
- Define the binding site using catalytic residues.
- Dock the sulfonamide and analyze binding poses for hydrogen bonds, hydrophobic contacts, and π-π stacking. Validate with MD simulations for stability .
Q. What kinetic mechanisms underlie its enzyme inhibition, and how are they experimentally determined?
- Answer : Perform steady-state kinetics with varying substrate concentrations. Plot Lineweaver-Burk curves to identify inhibition type (competitive/non-competitive). For urease inhibition (e.g., IC = 0.5 µM), use Michaelis-Menten analysis and assess time-dependent inactivation .
Q. How do structural modifications impact its bioactivity and selectivity?
- Answer :
- Biphenyl vs. Monophenyl : Biphenyl groups enhance π-π interactions with aromatic enzyme pockets, improving PGAM1 inhibition (IC < 1 µM) .
- Sulfonamide Linkers : Fluorine substitutions (e.g., 4-F derivative) increase metabolic stability and membrane permeability .
- Hybrid Design : Conjugation with donepezil fragments improves dual acetylcholinesterase/amyloid-β activity .
Q. How can crystallography resolve contradictions in reported binding modes?
- Answer : X-ray crystallography of ligand-enzyme co-crystals (e.g., 2.1 Å resolution) identifies precise interactions. Compare electron density maps to docked poses to validate or refine models. For unresolved targets, use cryo-EM for larger complexes .
Q. What computational strategies predict off-target effects or toxicity?
- Answer :
- Pharmacophore Screening : Use Schrödinger’s Phase to match against ADMET-related receptors.
- QSAR Models : Train on toxicity datasets (e.g., hepatotoxicity) to prioritize derivatives with lower risk .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
